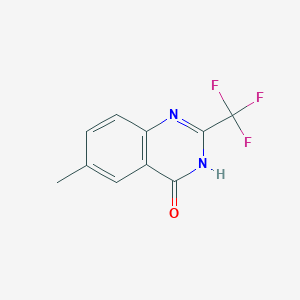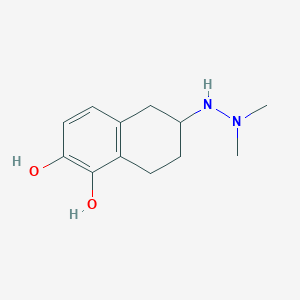![molecular formula C11H12N6 B11882024 1H-Pyrazolo[3,4-b]pyridine-3-carbonitrile, 6-(1-piperazinyl)- CAS No. 155601-84-6](/img/structure/B11882024.png)
1H-Pyrazolo[3,4-b]pyridine-3-carbonitrile, 6-(1-piperazinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(PIPERAZIN-1-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-3-CARBONITRILE is a heterocyclic compound that contains nitrogen atoms in its structure. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities. It is known for its complex structure, which includes a piperazine ring, a pyrazole ring, and a pyridine ring, making it a versatile scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(PIPERAZIN-1-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-3-CARBONITRILE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the reaction of 2-chloro-3,5-dinitropyridine with piperazine can lead to the formation of the desired compound through a series of reduction and cyclization steps .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-pressure hydrogenation, advanced catalysts, and continuous flow reactors to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
6-(PIPERAZIN-1-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-3-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitro derivatives, while reduction can yield amine derivatives .
Scientific Research Applications
6-(PIPERAZIN-1-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-3-CARBONITRILE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-(PIPERAZIN-1-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, such as C1s protease, by binding to their active sites . This inhibition can lead to the disruption of key biological processes, making it a potential candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
6-(4-Boc-piperazin-1-yl)pyridine-3-boronic acid pinacol ester: This compound shares a similar piperazine and pyridine structure but includes a boronic acid ester group.
3-Cyanopyridine: This compound has a simpler structure with a pyridine ring and a nitrile group.
Uniqueness
6-(PIPERAZIN-1-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-3-CARBONITRILE is unique due to its combination of a piperazine ring, a pyrazole ring, and a pyridine ring, which provides a versatile scaffold for the development of new drugs and materials. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
155601-84-6 |
|---|---|
Molecular Formula |
C11H12N6 |
Molecular Weight |
228.25 g/mol |
IUPAC Name |
6-piperazin-1-yl-2H-pyrazolo[3,4-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C11H12N6/c12-7-9-8-1-2-10(14-11(8)16-15-9)17-5-3-13-4-6-17/h1-2,13H,3-6H2,(H,14,15,16) |
InChI Key |
AQYPCXBKZNQSOD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NC3=NNC(=C3C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-ethyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11881956.png)






![Ethyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate](/img/structure/B11882007.png)




